molecular formula C18H12Cl2N2O3 B300754 N-(2-carbamoylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide

N-(2-carbamoylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide

Cat. No. B300754
M. Wt: 375.2 g/mol
InChI Key: BNEZXDAFGZOGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-carbamoylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide, also known as DCPIB, is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific research fields. This compound is known for its ability to selectively block the volume-regulated anion channels (VRACs) that play a crucial role in the regulation of cell volume, proliferation, and apoptosis.

Scientific Research Applications

N-(2-carbamoylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide has been extensively studied for its potential applications in various scientific research fields. It has been shown to have a selective and potent inhibitory effect on VRACs, making it a valuable tool for studying the role of these channels in cellular processes such as cell volume regulation, proliferation, and apoptosis. N-(2-carbamoylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide has also been used to investigate the involvement of VRACs in various diseases, including cancer, ischemia, and neurodegeneration.

Mechanism of Action

N-(2-carbamoylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide selectively blocks VRACs by binding to a specific site on the channel. This binding prevents the channel from opening and allows for the selective inhibition of VRAC-mediated chloride currents. The inhibition of VRACs by N-(2-carbamoylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide has been shown to have a variety of effects on cellular processes, including the regulation of cell volume, proliferation, and apoptosis.
Biochemical and physiological effects:
The inhibition of VRACs by N-(2-carbamoylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide has been shown to have a variety of biochemical and physiological effects. These effects include the regulation of cell volume, proliferation, and apoptosis. N-(2-carbamoylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide has also been shown to have an effect on the activity of other ion channels, including calcium channels and potassium channels. Additionally, N-(2-carbamoylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide has been shown to have an effect on the activity of various enzymes, including proteases and kinases.

Advantages and Limitations for Lab Experiments

N-(2-carbamoylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide has several advantages for use in lab experiments. It is a selective and potent inhibitor of VRACs, making it a valuable tool for studying the role of these channels in cellular processes. Additionally, N-(2-carbamoylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide has been extensively studied and optimized for use in various experimental systems. However, there are also some limitations to the use of N-(2-carbamoylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide in lab experiments. For example, N-(2-carbamoylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide has a relatively short half-life and can be rapidly metabolized by the liver, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-(2-carbamoylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide. One potential direction is the development of more selective and potent inhibitors of VRACs. Additionally, further research is needed to fully understand the role of VRACs in various cellular processes and diseases. N-(2-carbamoylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide has also shown potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegeneration, and further research is needed to explore these potential applications. Finally, the development of new experimental systems and techniques for studying VRACs and their inhibitors will be important for advancing our understanding of these channels.

Synthesis Methods

The synthesis of N-(2-carbamoylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide involves the reaction of 2,5-dichlorophenylboronic acid with 2-carboxyphenyl isocyanate, followed by the reaction of the resulting intermediate with furan-2-carboxylic acid. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to produce high yields of pure N-(2-carbamoylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide.

properties

Product Name

N-(2-carbamoylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide

Molecular Formula

C18H12Cl2N2O3

Molecular Weight

375.2 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C18H12Cl2N2O3/c19-10-5-6-13(20)12(9-10)15-7-8-16(25-15)18(24)22-14-4-2-1-3-11(14)17(21)23/h1-9H,(H2,21,23)(H,22,24)

InChI Key

BNEZXDAFGZOGAS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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